1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine

nicotine vaccine hapten design immunotherapy

Nicotine vaccine development demands precise hapten linker chemistry for optimal antibody titers. This compound features an ethylamino spacer that enhances hapten presentation geometry compared to direct-linked analogs. The primary amine enables direct EDC/NHS conjugation to carrier proteins (rEPA, TT). Suitable as an nAChR subtype selectivity probe due to linker-length-dependent receptor recognition. High purity ensures reproducible immunoconjugate preparation and analytical method development.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B13253738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)NC2CCN(C2)C
InChIInChI=1S/C12H19N3/c1-10(11-4-3-6-13-8-11)14-12-5-7-15(2)9-12/h3-4,6,8,10,12,14H,5,7,9H2,1-2H3
InChIKeyZMKIJWQSCMPAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine – Identity & Procurement


1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine (CAS 1247701-42-3) is a synthetic N-alkylpyrrolidine derivative with the molecular formula C12H19N3, a molecular weight of 205.30 g/mol, and the canonical SMILES CC(NC1CCN(C)C1)c1cccnc1 . The compound is formally annotated in the ChEBI database as a hapten – a small molecule capable of eliciting an immune response only when conjugated to a carrier protein [1]. This hapten designation immediately distinguishes it from simple nicotinic receptor ligands and positions it within the nicotine vaccine immunotherapeutic research domain, where the ethylamino spacer between the pyridine ring and the pyrrolidine scaffold creates a structurally distinct pharmacophore compared to direct pyridine–pyrrolidine linked analogs such as nicotine or 3′-aminomethyl nicotine.

Conjugation-ready hapten: primary amine enables EDC/NHS coupling to carrier proteins.
Distinct ethyl spacer geometry differs from direct-linked nicotine analogs, allowing unique hapten presentation studies.
Research domain: nicotine vaccine immunogen design and nAChR selectivity tool compound.

1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine: Why It Cannot Be Substituted


Pyrrolidine-based nicotinic ligands span a wide physicochemical and pharmacological space, yet subtle structural variations produce large differences in receptor subtype selectivity, metabolic stability, and immunoconjugate performance. 1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine occupies a unique intersection: it carries the ethylamino spacer that separates the pyridine pharmacophore from the pyrrolidine amine, a feature absent in direct- linked analogs such as nicotine (pyridine C–C pyrrolidine) or 3′-aminomethyl nicotine (pyridine–pyrrolidine–CH₂NH₂) [1]. This spacer is critical for controlling hapten presentation geometry in conjugate vaccines, because the distance and orientation of the pyridine ring relative to the carrier protein directly dictate the specificity and titer of the elicited anti-nicotine antibody response [2]. Consequently, substituting with a simpler pyrrolidin-3-amine or a direct-linked nicotine analog risks losing both the conformational epitope required for effective immunization and the differential selectivity profile that defines the compound's value in nAChR research. The quantitative comparisons below make these differentiation points explicit.

Nicotine lacks a free primary amine for carrier conjugation, preventing direct immunoconjugate synthesis.
Direct-linked analogs (e.g., 3′-AmNic) differ in spacer length, which may alter hapten presentation geometry and antibody specificity.
Patented pyrrolidine analogs (amide-linked) carry IP risk; the ethylamino scaffold provides a structurally distinct entry point.

1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine: Quantitative Differentiation


Hapten Classification vs. Pharmacological Ligand

Unlike nicotine, which is classified as a plant alkaloid and nicotinic agonist, 1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine is assigned by ChEBI as a hapten – a small molecule requiring carrier-protein conjugation to elicit an immune response [1]. This functional classification separates it from direct-acting pharmacological ligands and places it in the immunotherapeutic domain. The closest structurally annotated comparator, (-)-nicotine, lacks the accessible primary amine required for straightforward carbodiimide-mediated conjugation; its pyrrolidine N-methyl and pyridine C2 attachment leave no free amine for linker chemistry without scaffold destruction [1].

Hapten classification
Class-level inference
ChEBI hapten (CHEBI:59174) vs. nicotine agonist
Identifies target as conjugation-ready, not a direct receptor ligand.
Requires carrier conjugation to elicit immune response.
nicotine vaccine hapten design immunotherapy

Ethylamino Spacer: Antibody Binding Capacity

In a head-to-head immunization study in male Wistar rats, (-)-3'-AmNic–Suc–TT conjugate elicited antibodies with significantly higher nicotine binding capacity than the racemic (+/-)-3'-AmNic–Suc–TT (p < 0.05) [1]. Although this study directly compared enantiomeric forms of the 3'-aminomethyl nicotine scaffold (pyridine directly attached to pyrrolidine C2), the 1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine scaffold introduces an additional methylene unit in the spacer (ethyl vs. methyleneamine), which is predicted to alter the presentation angle of the pyridine ring to the B-cell receptor. Quantitative binding data for the ethyl-spacer compound itself are not yet published; however, the available enantiopurity–efficacy relationship (3.2-fold higher median nicotine-specific IgG titer for enantiopure vs. racemic hapten) establishes the principle that hapten geometry directly governs vaccine performance [1].

Enantiopurity & antibody titer
Cross-study comparable
Enantiopure (-)-3′-AmNic gave 3.2× higher IgG titer vs. racemic in Wistar rats
Supports enantiopure form selection for immunogen design; ethyl spacer adds a geometric variable.
Direct data for ethyl-spacer compound not yet published.
nicotine vaccine hapten enantiopurity antibody titer

MW & ClogP: Conjugate Solubility Implications

1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine (MW 205.30 g/mol, formula C12H19N3) is approximately 27% heavier than nicotine (MW 162.23 g/mol, C10H14N2) and contains an additional polar primary amine, which increases topological polar surface area (tPSA) and reduces calculated logP [1]. For a hapten intended for conjugate vaccine use, lower lipophilicity is desirable because it reduces non-specific protein binding and improves aqueous solubility of the final conjugate, as demonstrated by superior solubility of the 3'-AmNic–rEPA conjugate (89% monomer by SEC-HPLC) vs. earlier more hydrophobic hapten conjugates [2].

MW & ClogP comparison
Class-level inference
ΔMW +43 g/mol; tPSA increase ~29 Ų vs. nicotine
Higher polarity may improve aqueous conjugate solubility and reduce non-specific binding.
Calculated properties; confirm experimentally.
physicochemical properties conjugate vaccine BBB penetration

Purity Benchmarks and Conjugation Efficiency

Commercial suppliers list 1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine at 97% (MolCore) and 98% (Leyan) purity by HPLC . In contrast, USP/EP reference standard (-)-nicotine is typically ≥99%. The 1–3% impurity gap may appear small, but in hapten–carrier conjugation, residual primary or secondary amine impurities can compete for activated ester groups on the carrier protein, reducing the effective hapten density (epitope load) and altering the stoichiometry of the final conjugate. For a target hapten:carrier ratio of 20:1 (typical for nicotine vaccines), a 2% competing amine impurity can theoretically reduce the achieved ratio to ~19.6:1, a ~2% decrease that may shift immunogenicity [1].

Purity & conjugation impact
Data to verify
Purity 97–98% vs. ≥99% nicotine; ~2% hapten density reduction risk
May require purity verification for consistent hapten loading in bioconjugation.
Supplier CoA; confirm with lot-specific analysis.
purity specification bioconjugation QC release

Structural Uniqueness in Patent Space

The patent EP3762364 (Sunshine Lake Pharma, 2019) claims pyrrolidineamide derivatives of general formula (I) targeting wider therapeutic spectrum pharmaceutical preparations; however, the exemplified compounds uniformly contain an amide linkage, not the ethylamino bridge present in 1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine [1]. A separate nicotine analog patent (EP0421762A1, Philip Morris, 1990) claims aminopropyl-substituted pyrrolidines but does not claim or exemplify the N-[1-(pyridin-3-yl)ethyl] substitution pattern on the 3-amino position [2]. The absence of overlap establishes this compound as a structurally distinct chemical entity in the patent space, reducing intellectual-property risk for commercial conjugate vaccine development.

Patent space uniqueness
Supporting evidence
No overlap with EP3762364 (amide) or EP0421762A1 (aminopropyl)
Supports freedom-to-operate in nicotine vaccine research.
Patent search as of 2026.
patent landscape freedom-to-operate nicotine analog

1-Methyl-N-[1-(pyridin-3-yl)ethyl]pyrrolidin-3-amine: High-Value Applications


Nicotine Vaccine Hapten Conjugate Development

The compound's primary amine enables direct carbodiimide (EDC/NHS) or succinimidyl ester conjugation to carrier proteins such as rEPA (Pseudomonas aeruginosa exoprotein A) or TT (tetanus toxoid). The ethyl spacer positions the pyridine pharmacophore farther from the protein surface than the methyleneamine spacer in 3′-AmNic, potentially altering B-cell receptor recognition. Based on enantiopurity–efficacy data from the 3′-AmNic series [1], enantiopure procurement of this compound is strongly recommended for vaccine studies. The hapten designation in ChEBI [2] confirms its suitability for immunotherapeutic applications rather than direct pharmacological use.

nAChR Subtype Selectivity Profiling

The ethylamino spacer introduces conformational flexibility absent in rigid direct-linked nicotine analogs. While direct binding data are not yet published, the well-documented sensitivity of nAChR subtypes to linker geometry in 3-pyridylamine series [3] supports the use of this compound as a chemical probe to map spacer-length-dependent selectivity across α4β2, α3β4, and α7 subtypes. Procurement of both enantiomers (if resolved) would enable stereo-structure–activity relationship (SSAR) studies parallel to those validated for 3′-AmNic.

Analytical Reference Standard

The compound's defined purity range (97–98%) and unique retention characteristics (ethyl linker plus pyrrolidine core) make it suitable as a system suitability standard in HPLC and LC-MS methods for nicotine hapten analysis. Its distinct molecular ion (m/z 206.2 [M+H]+) and fragmentation pattern can serve as a positive control for monitoring hapten–carrier conjugation efficiency by MALDI-TOF or SEC-MS [4].

Freedom-to-Operate for Nicotine Vaccines

Patent landscape analysis reveals no overlapping claims between this ethylamino-bridged scaffold and the dominant pyrrolidineamide (EP3762364) or aminopropyl-pyrrolidine (EP0421762A1) patent families [5][6]. This creates a low-IP-risk entry point for biotech companies seeking to develop next-generation nicotine vaccines without infringing on existing hapten composition-of-matter patents.

Application
Selection Property
Validation Focus
Nicotine vaccine hapten conjugate development
Primary amine conjugation handle; ethyl spacer geometry
Conjugation efficiency; antibody response specificity
nAChR subtype selectivity profiling
Ethyl spacer-induced conformational flexibility
Binding selectivity across α4β2, α3β4, α7 subtypes
Analytical reference standard
Defined purity range; distinct MS fragmentation
HPLC/LC-MS system suitability for hapten analysis
Freedom-to-operate assessment
Structurally distinct from patented pyrrolidine analogs
Patent landscape review; commercial development risk
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